N-(3-Chlorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide
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Overview
Description
N-(3-Chlorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide: is a complex organic compound that features a combination of aromatic, indole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the corresponding hydrazone.
Sulfonamide Formation: The hydrazone is further reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Final Coupling: The final step involves coupling the sulfonamide with 3-chlorobenzoyl chloride to obtain the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Anticancer Activity: Preliminary studies may suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cells.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The indole moiety may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-N’-benzylidenehydrazine: Similar structure but lacks the indole and sulfonamide groups.
N-(3-Chlorophenyl)-N’-indole-2-carboxamide: Similar structure but lacks the hydrazinecarbonyl group.
N-(3-Chlorophenyl)-N’-methanesulfonylhydrazine: Similar structure but lacks the indole group.
Uniqueness: The uniqueness of N-(3-Chlorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the indole moiety, in particular, enhances its potential as a bioactive compound.
Properties
Molecular Formula |
C17H15ClN4O4S |
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Molecular Weight |
406.8 g/mol |
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C17H15ClN4O4S/c1-27(25,26)22(12-6-4-5-11(18)9-12)10-15(23)20-21-16-13-7-2-3-8-14(13)19-17(16)24/h2-9,19,24H,10H2,1H3 |
InChI Key |
KJXZPWFGWQQZQK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N=NC1=C(NC2=CC=CC=C21)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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